molecular formula C18H19N3O4 B5599872 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide

2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B5599872
M. Wt: 341.4 g/mol
InChI Key: FGOTZRALRNVBJY-YBFXNURJSA-N
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Description

2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide is 341.13755610 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Analysis

Research on similar compounds, such as 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole, has focused on crystallographic analysis to understand their structural properties. Such studies can provide insights into the molecular configuration and potential interactions of related compounds, including 2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide (Wouters et al., 2002).

Antimicrobial Activities

Compounds with structural similarities, such as 2-[(alpha-methylbenzylidene)hydrazino]benzoxazoles, have been synthesized and evaluated for their antimicrobial activities. These studies aim to identify new potential therapeutics against various bacterial and fungal pathogens (Ersan et al., 1997).

Photonic Applications

Research on substituted hydrazones, including those structurally related to the target compound, has investigated their third-order nonlinear optical properties. These studies are significant for developing materials with potential applications in photonic devices, such as optical limiters and switches (Nair et al., 2022).

Coordination Chemistry

Studies on Cu(II) complexes of hydrazones derived from vanillin and diketo hydrazide have explored their ligational behavior and potential applications in metal ion separation and coordination chemistry. Such research contributes to the understanding of metal-ligand interactions and their practical applications (Shah, 2016).

Antiproliferative Activities

Investigations into new arylidene-hydrazinyl-thiazole derivatives have explored their antiproliferative activities against various carcinoma cell lines. This line of research is crucial for the discovery of new anticancer agents and understanding their mechanisms of action (Grozav et al., 2014).

Properties

IUPAC Name

N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-12-4-7-14(8-5-12)20-17(22)18(23)21-19-11-13-6-9-15(24-2)10-16(13)25-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOTZRALRNVBJY-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.